molecular formula C13H12O2S B6309531 Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate CAS No. 1954362-71-0

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate

Cat. No.: B6309531
CAS No.: 1954362-71-0
M. Wt: 232.30 g/mol
InChI Key: PIKDAASNGGGPIE-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a benzo[b]thiophene core with a methyl ester group at the 2-position and a cyclopropyl group at the 7-position.

Mechanism of Action

Target of Action

The primary targets of “7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of benzo[b]thiophene

Mode of Action

It’s worth noting that benzo[b]thiophene derivatives have been shown to interact with various biological targets through different mechanisms . For instance, some benzo[b]thiophene derivatives have been found to act as STING agonists .

Biochemical Pathways

Benzo[b]thiophene derivatives are known to be involved in a variety of biological processes . For example, some benzo[b]thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

It’s worth noting that the solubility of a compound in various solvents can impact its bioavailability . For instance, benzo[b]thiophene-2-carboxylic acid, a related compound, is soluble in ethanol, acetone, and chloroform, but insoluble in water .

Result of Action

It’s worth noting that benzo[b]thiophene derivatives have been found to exhibit various pharmacological properties . For instance, some benzo[b]thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester”. For instance, the solubility of a compound in various solvents can impact its bioavailability . Additionally, the presence of certain enzymes or other compounds in the environment can affect the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation at elevated temperatures (e.g., 130°C) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

methyl 7-cyclopropyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-13(14)11-7-9-3-2-4-10(8-5-6-8)12(9)16-11/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDAASNGGGPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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